molecular formula C14H12N2O3 B011211 Aniline, N-(2-methoxy-5-nitrobenzylidene)- CAS No. 19652-31-4

Aniline, N-(2-methoxy-5-nitrobenzylidene)-

Cat. No. B011211
CAS RN: 19652-31-4
M. Wt: 256.26 g/mol
InChI Key: VZXNFEJVXLWVCJ-UHFFFAOYSA-N
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Description

Aniline, N-(2-methoxy-5-nitrobenzylidene)- is a compound used in scientific research for its unique properties. It is a derivative of aniline, which is a colorless liquid with a distinct odor. This compound is also known as Schiff's base and is synthesized by the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. Aniline, N-(2-methoxy-5-nitrobenzylidene)- has been found to have various applications in scientific research, including its use as a fluorescent probe, a pH sensor, and a metal ion sensor.

Mechanism Of Action

The mechanism of action of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction leads to changes in the fluorescence intensity of the compound, which can be used to monitor biological processes.

Biochemical And Physiological Effects

Aniline, N-(2-methoxy-5-nitrobenzylidene)- has no known biochemical or physiological effects. It is a non-toxic compound and is not known to cause any adverse effects in laboratory animals or humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its high sensitivity to changes in pH and metal ion concentration. This property makes it useful in studying biological processes that involve changes in pH or metal ion concentration.
However, one of the limitations of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its limited solubility in water. This property can make it difficult to use in aqueous solutions, which are commonly used in biological experiments.

Future Directions

There are several future directions for research on Aniline, N-(2-methoxy-5-nitrobenzylidene)-. One direction is to further investigate its mechanism of action and its interactions with biological molecules. This research could lead to a better understanding of the compound's properties and its potential applications in biological research.
Another direction is to develop new derivatives of Aniline, N-(2-methoxy-5-nitrobenzylidene)- with improved solubility and sensitivity. These derivatives could be used in a wider range of experiments and could lead to new discoveries in biological research.

Synthesis Methods

The synthesis of Aniline, N-(2-methoxy-5-nitrobenzylidene)- involves the condensation of 2-methoxy-5-nitrobenzaldehyde with aniline. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux for several hours until the product is formed. The product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

Aniline, N-(2-methoxy-5-nitrobenzylidene)- has various applications in scientific research. One of the most significant applications is its use as a fluorescent probe. It has been found to be highly sensitive to changes in pH, and its fluorescence intensity changes with changes in pH. This property makes it useful in studying biological processes that involve changes in pH, such as enzyme-catalyzed reactions.
Another application of Aniline, N-(2-methoxy-5-nitrobenzylidene)- is its use as a metal ion sensor. It has been found to be highly selective for certain metal ions, such as copper and nickel. This property makes it useful in detecting and quantifying metal ions in biological samples.

properties

CAS RN

19652-31-4

Product Name

Aniline, N-(2-methoxy-5-nitrobenzylidene)-

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-N-phenylmethanimine

InChI

InChI=1S/C14H12N2O3/c1-19-14-8-7-13(16(17)18)9-11(14)10-15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

VZXNFEJVXLWVCJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC=CC=C2

synonyms

N-(2-Methoxy-5-nitrobenzylidene)aniline

Origin of Product

United States

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